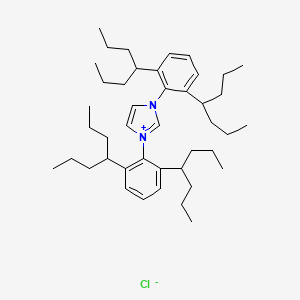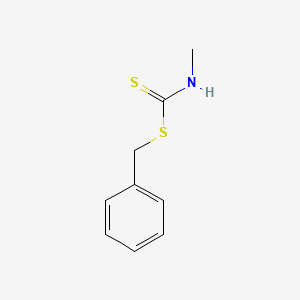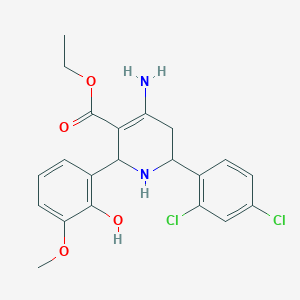
Ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-PYRIDINECARBOXYLICACID,4-AMINO-6-(2,4-DICHLOROPHENYL)-1,2,5,6-TETRAHYDRO-2-(2-HYDROXY-3-METHOXYPHENYL)-,ETHYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine carboxylic acid core, substituted with amino, dichlorophenyl, hydroxy, and methoxy groups, making it a molecule of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, chlorinated aromatic compounds, and phenolic compounds. Common synthetic routes could involve:
Nitration and Reduction: Introducing amino groups via nitration followed by reduction.
Friedel-Crafts Acylation: Adding aromatic substituents using Friedel-Crafts reactions.
Esterification: Forming the ethyl ester through esterification reactions.
Industrial Production Methods
Industrial production might scale up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis could be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
Biologically, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might be used in the manufacture of dyes, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-pyridinecarboxylic acid derivatives: These compounds share the pyridine carboxylic acid core and amino group.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl substitutions.
Hydroxy and methoxy phenyl derivatives: Molecules with similar phenolic substitutions.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
59624-01-0 |
|---|---|
Fórmula molecular |
C21H22Cl2N2O4 |
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-3-29-21(27)18-15(24)10-16(12-8-7-11(22)9-14(12)23)25-19(18)13-5-4-6-17(28-2)20(13)26/h4-9,16,19,25-26H,3,10,24H2,1-2H3 |
Clave InChI |
WQVORQGNCSXINN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=C(C=C(C=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
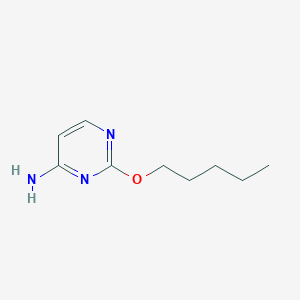
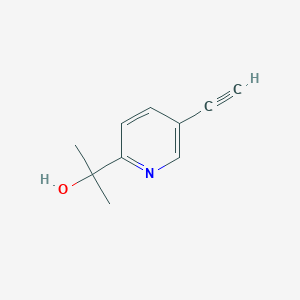
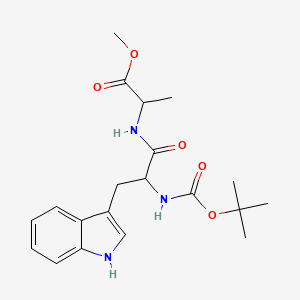
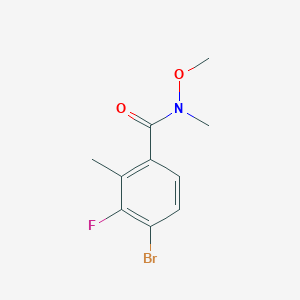
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
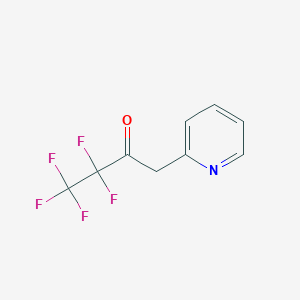
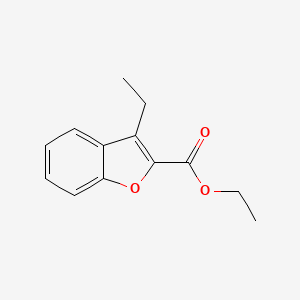
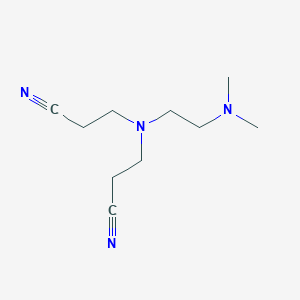
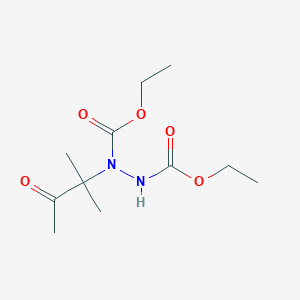
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
